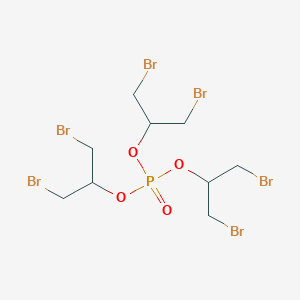
tris(1,3-dibromopropan-2-yl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tris(1,3-dibromopropan-2-yl) phosphate is a chemical compound with the molecular formula C9H15Br6O4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high bromine content, which imparts unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(1,3-dibromopropan-2-yl) phosphate typically involves the reaction of phosphorus oxychloride with 1-bromo-2-bromoethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3HOCH2CHBr2→P(OCH2CHBr2)3+3HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
tris(1,3-dibromopropan-2-yl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products include substituted phosphates with various functional groups.
Oxidation and Reduction Reactions: Products depend on the specific reagents used.
Hydrolysis: Products include phosphoric acid derivatives and brominated alcohols.
Aplicaciones Científicas De Investigación
tris(1,3-dibromopropan-2-yl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of flame-retardant materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of tris(1,3-dibromopropan-2-yl) phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-bromoethyl)phosphate: Similar in structure but with different bromine positioning.
Tris(1,3-dibromopropan-2-yl)phosphate: Another brominated phosphate with different alkyl chain lengths.
Tris(2-chloroethyl)phosphate: Contains chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
tris(1,3-dibromopropan-2-yl) phosphate is unique due to its specific bromine arrangement, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high bromine content and specific reactivity patterns.
Propiedades
Número CAS |
18713-51-4 |
|---|---|
Fórmula molecular |
C9H15Br6O4P |
Peso molecular |
697.6 g/mol |
Nombre IUPAC |
tris(1,3-dibromopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Br6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2 |
Clave InChI |
RZEYUZWXPABTCN-UHFFFAOYSA-N |
SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
SMILES canónico |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
Key on ui other cas no. |
18713-51-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















